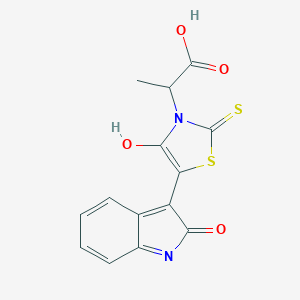![molecular formula C14H10ClN3O3S2 B362794 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide CAS No. 300572-62-7](/img/structure/B362794.png)
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide, also known as CBTB, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CBTB belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, CBTB has been found to have a different mechanism of action and has shown promising results in various scientific research applications.
Mecanismo De Acción
Target of Action
The primary target of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins and leukotrienes . The compound has been found to have inhibitory effects on these enzymes, particularly COX-1 .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition disrupts the conversion of arachidonic acid into prostaglandins and leukotrienes . As a result, the production of these inflammatory mediators is reduced, leading to an overall decrease in inflammation .
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are key mediators of inflammation . By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
The compound’s inhibitory effects on cox enzymes suggest that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins and leukotrienes, key mediators of inflammation . This leads to a decrease in inflammation and associated symptoms .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide in lab experiments is its unique mechanism of action, which makes it a potential therapeutic agent for various diseases. Furthermore, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the research on 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Furthermore, future research could focus on developing more efficient synthesis methods for this compound. Additionally, the development of this compound derivatives could lead to the discovery of compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 6-amino-benzo[d]thiazole, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(6-amino-benzo[d]thiazol-2-yl)acetamide. The final step involves the reaction of this intermediate with sulfanilamide to form this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are key mediators of inflammation . This compound also interacts with proteins involved in cell signaling pathways, modulating their function and thereby affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to inflammatory stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to the liver and kidneys . Threshold effects have been observed, with a clear dose-response relationship between the amount of compound administered and the observed biological effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . The compound can also affect metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, the compound can accumulate in the mitochondria, where it affects cellular respiration and energy production .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it modulates gene expression by interacting with transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
2-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S2/c15-10-4-2-1-3-9(10)13(19)18-14-17-11-6-5-8(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADMHJAWQCZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-3-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B362725.png)
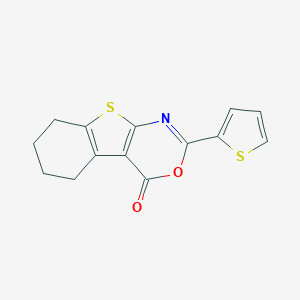
![ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B362734.png)

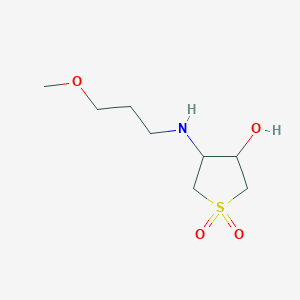
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B362743.png)
![2-amino-N-[(Z)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B362746.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B362747.png)
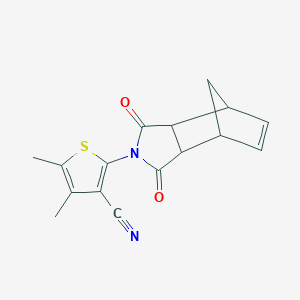
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)
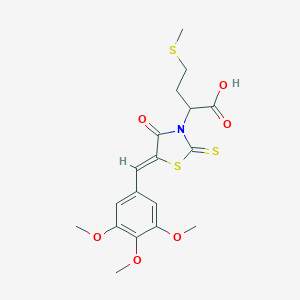
![Methyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362758.png)
